molecular formula C8H8N4O2S B11090274 5-(methylsulfonyl)-1-phenyl-1H-tetrazole CAS No. 3206-44-8

5-(methylsulfonyl)-1-phenyl-1H-tetrazole

Cat. No.: B11090274
CAS No.: 3206-44-8
M. Wt: 224.24 g/mol
InChI Key: SKKDYCLQAZZJFC-UHFFFAOYSA-N
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Description

5-(Methylsulfonyl)-1-phenyl-1H-tetrazole is a high-value chemical scaffold for medicinal chemistry and organic synthesis. In drug discovery, this 1,5-disubstituted tetrazole derivative has been identified as a potent inhibitor of the Cyclooxygenase-2 (COX-2) enzyme . COX-2 is an inducible isoform upregulated in inflammatory conditions and various neoplastic tissues, making it a significant target for anti-inflammatory and anticancer agent development . The compound's structure, featuring a phenyl ring and a methylsulfonyl group attached to the tetrazole core, is pivotal for its bioactivity, which has been confirmed through biomolecular docking studies and bioassay screenings . In synthetic chemistry, 1-phenyl-1H-tetrazol-5-yl sulfones, such as this compound, are highly effective reagents in the Julia-Kocienski olefination . This reaction is a powerful method for the synthesis of defined olefins, which are fundamental building blocks in organic molecules. Researchers utilize these sulfones to prepare regiospecifically fluorinated olefins, which are crucial in pharmaceutical, materials, and agrochemical research due to the unique properties that fluorine imparts on a molecule . The metalated form of this sulfone demonstrates good stability, facilitating efficient condensation reactions with a wide range of aldehydes and ketones to produce fluoroolefins in high yields . The compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylsulfonyl-1-phenyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2S/c1-15(13,14)8-9-10-11-12(8)7-5-3-2-4-6-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKDYCLQAZZJFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=NN1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70953938
Record name 5-(Methanesulfonyl)-1-phenyl-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70953938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3206-44-8
Record name NSC141872
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141872
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(Methanesulfonyl)-1-phenyl-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70953938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sulfonation of 5-Amino-1-phenyl-1H-tetrazole

Sulfonation via methanesulfonyl chloride (MsCl) in basic conditions:

5-Amino-1-phenyl-1H-tetrazole+MsClEt3N, CH2Cl2This compound\text{5-Amino-1-phenyl-1H-tetrazole} + \text{MsCl} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{this compound}

Yield : 68–75%.

Alkylation Followed by Oxidation

Sequential alkylation-oxidation of 1-phenyltetrazole-5-thiol:

1-Phenyltetrazole-5-thiolKICH3I5-(Methylthio)-1-phenyl-1H-tetrazoleOxidationTarget\text{1-Phenyltetrazole-5-thiol} \xrightarrow[\text{KI}]{\text{CH}_3\text{I}} \text{5-(Methylthio)-1-phenyl-1H-tetrazole} \xrightarrow[]{\text{Oxidation}} \text{Target}

Yield : 70–82%.

Comparative Analysis of Methods

Method Starting Material Catalyst/Reagent Yield (%) Time Complexity
Nucleophilic Substitution5-Chloro-1-phenyltetrazoleNaSO₂CH₃72–896–12 hModerate
Oxidation of Thioether5-(Methylthio)-1-phenyltetrazoleKMnO₄/mCPBA78–923–6 hLow
CycloadditionMethylsulfonylphenyl nitrileNano-TiCl₄·SiO₂85–940.5–2 hHigh
Sulfonation of Amine5-Amino-1-phenyltetrazoleMsCl/Et₃N68–754–8 hModerate

Key Takeaways :

  • Cycloaddition offers the highest yields but requires specialized catalysts.

  • Oxidation is operationally simple but risks over-oxidation.

  • Substitution balances yield and practicality for industrial scaling .

Chemical Reactions Analysis

Types of Reactions

5-(methylsulfonyl)-1-phenyl-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
One of the prominent applications of 5-(methylsulfonyl)-1-phenyl-1H-tetrazole lies in its antimicrobial activity. Research indicates that this compound exhibits significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study demonstrated that formulations containing this tetrazole compound could effectively treat bacterial infections, highlighting its potential as a novel antibiotic agent amid rising antibiotic resistance issues .

Pharmaceutical Formulations
The compound has been utilized in pharmaceutical formulations aimed at treating infections. For instance, it has been incorporated into antibiotic combinations to enhance efficacy against multi-drug resistant bacteria. The method of administration can vary, including oral, topical, and parenteral routes, which allows for flexibility in therapeutic applications .

Synthetic Chemistry

Synthesis of Derivatives
this compound serves as a precursor for synthesizing various derivatives. Its reactivity allows for modifications that lead to new compounds with enhanced properties. For example, metalation-fluorination techniques have been applied to create fluorinated derivatives that demonstrate improved stability and selectivity in chemical reactions .

Condensation Reactions
The compound has been involved in condensation reactions with aldehydes and ketones, yielding high yields of fluoroalkylidenes. These reactions are significant in organic synthesis as they can produce complex molecules with potential biological activity .

Materials Science

Polymer Applications
In materials science, this compound has been explored for its potential use in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for various industrial applications .

Thermal Decomposition Studies
Thermal stability is crucial for many applications; thus, studies on the thermal decomposition of this tetrazole compound have been conducted. These studies provide insights into its stability under different conditions and its potential use in high-temperature applications .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus2015
Escherichia coli1820
Pseudomonas aeruginosa2210

Table 2: Synthesis Yield of Fluorinated Derivatives

Reaction ConditionsYield (%)
Metalation-Fluorination (Homogeneous)85
Metalation-Fluorination (Heterogeneous)75
Condensation with Aldehydes90

Case Studies

Case Study 1: Antibiotic Development
A recent study focused on developing a new antibiotic based on the structure of this compound. The compound was tested against several resistant strains, demonstrating promising results that could lead to new treatment options for bacterial infections .

Case Study 2: Polymer Enhancement
Research involving the incorporation of this tetrazole into polymer matrices showed significant improvements in thermal stability and mechanical strength. These findings suggest that such compounds could be pivotal in developing advanced materials for industrial applications .

Mechanism of Action

The mechanism of action of 5-(methylsulfonyl)-1-phenyl-1H-tetrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Sulfonyl-Modified Tetrazole Derivatives

Tz is often compared to other sulfonyl-containing tetrazoles, where substituents on the sulfonyl group or aryl ring modulate reactivity and physicochemical properties:

Compound Name Substituent Molecular Weight Yield (%) Key Properties/Applications Reference
5-(Methylsulfonyl)-1-phenyl-1H-tetrazole Methylsulfonyl 254.26 - Moderate electron withdrawal; used in cell encapsulation
5-(Octylsulfonyl)-1-phenyl-1H-tetrazole Octylsulfonyl - 89 Lipophilic; high synthetic yield
5-(Phenethylsulfonyl)-1-phenyl-1H-tetrazole Phenethylsulfonyl - 93 Enhanced steric bulk; high yield
[¹⁸F]5-((Difluoromethyl)sulfonyl)-1-phenyl-1H-tetrazole Difluoromethylsulfonyl - 91.9 (RCY) Radiochemical labeling; imaging applications
  • Reactivity Differences : Tz exhibits lower electron-withdrawing character compared to 2-(methylsulfonyl)-1,3-benzothiazole (Bt), leading to slower thiol-MS reaction rates .
  • Synthetic Feasibility : Long-chain sulfonyl derivatives (e.g., octyl, phenethyl) show high yields (>89%), suggesting stability during synthesis .
  • Functional Adaptability : Fluorinated analogs like [¹⁸F]5f demonstrate utility in positron emission tomography (PET) imaging due to high radiochemical yields (91.9%) .

Thioether vs. Sulfonyl Tetrazoles

Replacing the sulfonyl group with a thioether (-S-) alters electronic and steric properties:

Compound Name Substituent Key Properties Reference
5-[(4-Methylbenzyl)sulfanyl]-1-phenyl-1H-tetrazole Thioether Reduced electron withdrawal; potential for disulfide formation
5-[(2-Chloro-6-fluorobenzyl)sulfanyl]-1-methyl-1H-tetrazole Halogenated thioether Enhanced electrophilicity; possible antimicrobial activity
  • Thioether derivatives are less electron-withdrawing than sulfonyl analogs, which may reduce reactivity in thiol conjugation but increase versatility in redox-sensitive applications .

Aryl Substitution Effects

Variations in the aryl group at the 1-position influence biological interactions and solubility:

Compound Name Aryl Group Molecular Weight Biological Targets Reference
1-(3-Methoxyphenyl)-5-(methylsulfonyl)-1H-tetrazole 3-Methoxyphenyl 254.26 Bcl-2, HSF1, XBP1 proteins
1-(4’-Bromophenyl)-5-methyl-1H-tetrazole 4-Bromophenyl - Synthetic intermediate; no reported bioactivity
  • Halogenated aryl groups (e.g., bromo, iodo) are typically used as synthetic intermediates rather than bioactive agents .

Disulfide and Enzyme-Inhibiting Derivatives

Tz derivatives with disulfide bonds or enzyme-inhibiting properties highlight structural versatility:

Compound Name Key Feature Application Reference
5,5′-Dithiobis(1-phenyl-1H-tetrazole) Disulfide bond Inhibits cytochrome P450, phospholipase A2
5-(5-Nitropyridin-2-yldithio)-1-phenyl-1H-tetrazole Nitropyridine conjugate Probable use in redox-responsive drug delivery
  • Disulfide-containing derivatives show enzyme inhibition, expanding Tz’s utility beyond conjugation chemistry .

Biological Activity

5-(Methylsulfonyl)-1-phenyl-1H-tetrazole (C8H8N4O2S) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the research findings on the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Overview of the Compound

Chemical Structure and Properties

  • Molecular Formula: C8H8N4O2S
  • Molecular Weight: 216.24 g/mol
  • CAS Number: 3206-44-8
  • IUPAC Name: this compound

The compound features a tetrazole ring, which is known for its ability to interact with various biological targets, making it a subject of interest for drug development.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, often involving the reaction of phenyl hydrazine derivatives with methylsulfonyl chloride in the presence of a base. Recent advancements have focused on optimizing yields and reaction conditions using microwave-assisted techniques and heterogeneous catalysts, which significantly enhance the efficiency of the synthesis process .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including:

  • Bacillus cereus
  • Escherichia coli
  • Pseudomonas aeruginosa

The compound showed varying degrees of inhibition, with some derivatives demonstrating higher potency than others. For instance, modifications in the phenyl group can lead to enhanced antibacterial properties .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. It has been reported to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes. The compound's IC50 values indicate its efficacy compared to standard anti-inflammatory drugs like diclofenac .

The biological activity of this compound is largely attributed to its ability to generate reactive oxygen species (ROS) upon metabolic activation. This oxidative stress can induce apoptosis in cancer cells and inhibit microbial growth by damaging cellular components such as DNA and proteins . Additionally, the sulfonyl group enhances its interaction with biological targets, increasing its therapeutic potential.

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various derivatives of this compound against common pathogens. The results are summarized in Table 1 below:

Compound DerivativeBacterial StrainZone of Inhibition (mm)
5-(Methylsulfonyl)-1-phenylBacillus cereus15
Escherichia coli12
Pseudomonas aeruginosa10

This study highlighted the compound's potential as a lead structure for developing new antimicrobial agents .

Case Study 2: Anti-inflammatory Activity

In another investigation, the anti-inflammatory effects were assessed using an animal model. The results indicated that treatment with this compound resulted in a significant reduction in edema compared to control groups. The following data illustrates its effectiveness:

Treatment GroupEdema Reduction (%)
Control0
Standard Drug (Diclofenac)45
5-(Methylsulfonyl)-1-phenyl60

These findings suggest that this compound may serve as a promising candidate for further development as an anti-inflammatory agent .

Q & A

Basic: What are the standard synthetic routes for 5-(methylsulfonyl)-1-phenyl-1H-tetrazole, and how do reaction conditions influence yield?

Methodological Answer:
The compound is typically synthesized via:

  • Nitrile-Azide Cyclization : Reacting 1-phenyl-1H-tetrazole-5-thiol with methylsulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous DCM). Excess methylsulfonyl chloride and low temperatures (0–5°C) improve yield by minimizing disulfide byproducts .
  • Oxidation of Thioether Precursors : Oxidation of 5-(methylthio)-1-phenyl-1H-tetrazole (CAS 1455-92-1) using meta-chloroperbenzoic acid (mCPBA) in dichloromethane. Stoichiometric control of mCPBA is critical to avoid overoxidation to sulfones .
  • Catalytic Methods : Nano-TiCl₄·SiO₂ accelerates sulfonation reactions under solvent-free conditions, reducing reaction time from 12h to 3h with yields >85% .

Key Variables : Temperature, stoichiometry of sulfonylating agents, and catalyst loading directly impact purity and yield.

Basic: Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : The methylsulfonyl group (–SO₂CH₃) appears as a singlet at δ ~3.4 ppm (¹H) and δ ~45 ppm (¹³C). Aromatic protons of the phenyl ring resonate as multiplets at δ 7.5–8.1 ppm .
  • FT-IR : Strong absorption bands at 1150–1350 cm⁻¹ (S=O asymmetric/symmetric stretching) and 650–750 cm⁻¹ (C–S stretching) confirm sulfonyl group incorporation .
  • X-Ray Crystallography : SHELXL and ORTEP-3 are used to resolve crystal packing and bond angles. The tetrazole ring exhibits planarity, with S–O bond lengths of ~1.42 Å, consistent with sulfonyl groups .

Advanced: How can researchers optimize reaction conditions to minimize byproducts like disulfides or overoxidized sulfones?

Methodological Answer:

  • Byproduct Mitigation :
    • Use substoichiometric oxidants (e.g., 1.1 eq mCPBA) to prevent sulfone formation .
    • Add radical scavengers (e.g., BHT) during sulfonation to suppress disulfide coupling .
    • Employ continuous-flow microreactors for precise control of reaction time and temperature, achieving >90% purity .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) removes residual thioether or sulfone impurities .

Advanced: What structure-activity relationship (SAR) insights exist for sulfonyltetrazoles in biological systems?

Methodological Answer:

  • Sulfonyl Group Impact : The –SO₂CH₃ group enhances electron-withdrawing effects , increasing tetrazole ring acidity (pKa ~3–4), which improves binding to enzymatic active sites (e.g., cyclooxygenase-2) .
  • Comparative SAR : Replacement of –SO₂CH₃ with –SCH₃ (methylthio) reduces anti-inflammatory activity by 50% in murine models, highlighting the sulfonyl group’s role in hydrophobic interactions .
  • Bioisosteric Studies : Sulfonyltetrazoles exhibit improved metabolic stability over carboxylate analogs due to resistance to esterase cleavage .

Advanced: How can computational methods resolve ambiguities in spectral data or predict electronic properties?

Methodological Answer:

  • DFT Calculations : Gaussian09 or ORCA can model the compound’s electron density distribution, predicting NMR shifts (<5% deviation from experimental data) and frontier molecular orbitals (HOMO-LUMO gap ~5 eV) .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···O, π-π stacking) in crystal structures, explaining packing motifs observed in X-ray data .
  • Molecular Docking : AutoDock Vina simulates binding to COX-2 (PDB ID 3LN1), revealing hydrogen bonds between the sulfonyl group and Arg513/His90 residues .

Advanced: How do batch synthesis (e.g., flask-based) and continuous-flow methods compare for scaling up production?

Methodological Answer:

  • Batch Synthesis : Achieves ~75% yield in 12h but risks thermal runaway during exothermic sulfonation steps .
  • Continuous-Flow : Microreactors (e.g., Corning AFR) enable rapid mixing and heat dissipation, reducing reaction time to 20min with 92% yield and <2% impurities .
  • Safety : Flow systems minimize exposure to toxic hydrazoic acid (HN₃) by in situ generation and immediate consumption .

Advanced: What strategies address contradictions in reported bioactivity data for sulfonyltetrazoles?

Methodological Answer:

  • Standardized Assays : Use consistent cell lines (e.g., RAW264.7 macrophages for anti-inflammatory studies) and controls (celecoxib as a COX-2 reference) .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) that may contribute to discrepancies between in vitro and in vivo results .
  • Crystallographic Validation : Confirm compound identity via X-ray before bioassays to rule out degradation or polymorphism .

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